Enhanced Lipophilicity vs. Chlorinated Analog Enables Superior Organic Phase Partitioning
1-(4-Bromo-2-nitrophenyl)piperidine exhibits a calculated logP value of 3.64 , compared to a predicted/calculated logP of approximately 2.47 for the chlorinated analog 1-(4-chloro-2-nitrophenyl)piperidine . This ~1.2 log unit difference represents roughly an order of magnitude higher lipophilicity for the brominated compound, which directly affects reversed-phase chromatographic retention and organic solvent partitioning behavior.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 3.64 (Fluorochem calculated value) ; logP = 3.94 (Molbase predicted) [1] |
| Comparator Or Baseline | 1-(4-Chloro-2-nitrophenyl)piperidine: predicted logP ≈ 2.47 (multiple QSAR model consensus) |
| Quantified Difference | ΔlogP ≈ +1.17 to +1.47 log units (bromo vs. chloro analog), indicating >10× higher octanol/water partition coefficient. |
| Conditions | In silico predicted/calculated logP values from multiple computational models. |
Why This Matters
The significantly higher logP of the brominated compound provides predictable and superior retention in reversed-phase HPLC and facilitates extraction into organic solvents during workup, making it the preferred choice when high organic-phase recovery is required in synthetic or analytical protocols.
- [1] Molbase. 1-(4-Bromo-2-nitrophenyl)piperidine (CAS 5465-66-7) Physicochemical Data. LogP: 3.9358, PSA: 49.06, Density: 1.502 g/cm³. View Source
